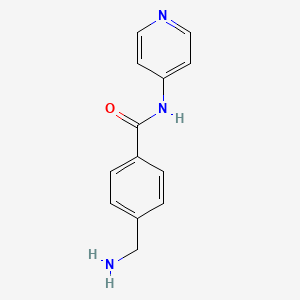

4-(aminomethyl)-N-(pyridin-4-yl)benzamide

Description

Historical Context and Evolution of Benzamide (B126) Scaffolds in Therapeutic Agent Discovery

The journey of benzamide scaffolds in therapeutic agent discovery is a rich narrative of chemical intuition and pharmacological exploration. Benzamides, structurally characterized by a benzene (B151609) ring attached to an amide functional group, have been a cornerstone in the development of a diverse array of pharmaceuticals. nih.govacs.org Their versatility as a chemical scaffold has allowed for the synthesis of compounds targeting a wide range of biological pathways. nih.govacs.org

Historically, the therapeutic potential of benzamides came to the forefront with the development of antipsychotic drugs. Compounds like sulpiride (B1682569) and amisulpride, both substituted benzamides, demonstrated the utility of this scaffold in modulating dopamine (B1211576) receptor activity, paving the way for new treatments for schizophrenia and other psychiatric disorders. Another early example, remoxipride, although later withdrawn, further underscored the potent biological activity achievable with the benzamide core.

The evolution of benzamide-based drugs has been marked by a systematic exploration of structure-activity relationships (SAR). Medicinal chemists have strategically modified the benzamide core at various positions to optimize potency, selectivity, and pharmacokinetic properties. This has led to the discovery of benzamide derivatives with a wide spectrum of pharmacological activities, including antiemetic, gastroprokinetic, and antidepressant effects. The ability of the benzamide scaffold to present functional groups in specific spatial orientations allows for fine-tuning of interactions with biological targets.

Over the decades, the applications of benzamide scaffolds have expanded far beyond neuroscience. They have emerged as crucial components in the development of drugs for oncology, infectious diseases, and cardiovascular conditions. nih.govacs.org This expansion is a testament to the enduring utility of the benzamide framework as a privileged scaffold in medicinal chemistry, continually providing a robust starting point for the design of novel therapeutic agents.

Strategic Importance of the 4-(aminomethyl)-N-(pyridin-4-yl)benzamide Framework in Drug Design

The specific framework of this compound holds strategic importance in modern drug design due to the combination of its constituent chemical motifs. This structure can be deconstructed into three key components: the central benzamide core, the 4-(aminomethyl) substituent, and the N-(pyridin-4-yl) group. Each of these components contributes to the molecule's potential as a versatile scaffold for creating targeted therapies.

The benzamide core serves as a rigid and planar anchor, providing a stable platform for the attachment of various functional groups. Its aromatic nature allows for potential π-π stacking interactions with biological targets, a common feature in drug-receptor binding.

The 4-(aminomethyl) group introduces a flexible linker with a basic nitrogen atom. This aminomethyl moiety is significant for several reasons. Firstly, the basic nitrogen can be protonated at physiological pH, enabling ionic interactions with acidic residues in a protein's active site. Secondly, the methylene (B1212753) group provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. This flexible linker has been utilized in the design of various inhibitors, including those targeting kinases, to bridge different pockets within the enzyme's active site. nih.gov For example, the 4-(aminomethyl)benzamide (B1271630) fragment has been proposed as a flexible linker to avoid steric hindrance and facilitate binding to the active site of certain protein kinases. nih.gov

The N-(pyridin-4-yl) group introduces a heteroaromatic ring system. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a critical interaction for molecular recognition by biological targets. The position of the nitrogen at the 4-position of the pyridine ring influences the electronic properties and the vector of potential interactions compared to other isomers. This N-aryl substitution, specifically with a heteroaromatic ring, is a common strategy in medicinal chemistry to enhance target affinity and modulate physicochemical properties. For instance, N-aryl benzamides have been explored as potential inhibitors for a variety of enzymes.

The combination of these three motifs in this compound creates a molecule with multiple points for potential interaction with biological targets, including hydrogen bond donors and acceptors, ionic interaction sites, and a rigid core for hydrophobic interactions. This makes the framework a valuable starting point for library synthesis and lead optimization in drug discovery campaigns. Researchers can systematically modify each component to probe the SAR and develop compounds with improved potency and selectivity for a desired biological target. A search of chemical databases indicates that this compound dihydrochloride (B599025) is a known compound, though it may be a discontinued (B1498344) product from some suppliers. cymitquimica.com

Overview of Biological Relevance and Pharmacological Potential of Related Benzamide Compounds

The pharmacological potential of the benzamide scaffold is vast, with numerous derivatives demonstrating a wide range of biological activities. nih.govacs.org This broad relevance stems from the ability of the benzamide core to be readily functionalized, leading to compounds that can interact with a diverse array of biological targets.

Antipsychotic and Neurological Activity: As previously mentioned, substituted benzamides have a well-established history as antipsychotic agents, primarily acting as dopamine D2 receptor antagonists. This class of drugs continues to be an important area of research for the treatment of various central nervous system disorders.

Anticancer Activity: In the field of oncology, benzamide derivatives have emerged as promising therapeutic agents. A notable example is their application as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Several benzamide-containing compounds have been investigated as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms. nih.gov Furthermore, derivatives of the 4-(aminomethyl)benzamide scaffold have been designed and synthesized as potential tyrosine kinase inhibitors (TKIs), which are a major class of targeted cancer therapies. nih.gov The 4-(aminomethyl)benzamide fragment in these designs often acts as a linker to connect different pharmacophoric elements that interact with the kinase active site. nih.gov

Antiviral Activity: Recent research has highlighted the potential of 4-(aminomethyl)benzamide derivatives as potent inhibitors of viral entry. nih.gov Specifically, a series of these compounds were discovered to be effective against Ebola and Marburg viruses. nih.gov These studies demonstrated that modifications to the 4-(aminomethyl)benzamide core could lead to compounds with significant antiviral potency, making this scaffold a promising starting point for the development of new therapies for emerging viral diseases. nih.gov

Other Pharmacological Activities: The versatility of the benzamide scaffold extends to numerous other therapeutic areas. Benzamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and cardiovascular agents. nih.govacs.org The ability to introduce a wide variety of substituents onto the benzamide ring system allows for the fine-tuning of their pharmacological profiles to target different biological systems.

The following table summarizes the diverse biological activities of various benzamide derivatives, illustrating the broad therapeutic potential of this chemical class.

| Biological Activity | Examples of Benzamide Derivatives | Therapeutic Area |

| Antipsychotic | Sulpiride, Amisulpride | Psychiatry |

| Anticancer (HDAC Inhibitors) | Entinostat (MS-275) | Oncology |

| Anticancer (Kinase Inhibitors) | Derivatives of 4-(aminomethyl)benzamide | Oncology |

| Antiviral | Substituted 4-(aminomethyl)benzamides | Infectious Disease |

| Anti-inflammatory | Various novel benzamide derivatives | Inflammation |

| Analgesic | Various novel benzamide derivatives | Pain Management |

This broad spectrum of activity underscores the importance of the benzamide scaffold in medicinal chemistry and highlights the potential of compounds like this compound to serve as a foundation for the development of new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12/h1-8H,9,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPZGFAWMRBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Aminomethyl N Pyridin 4 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification for 4-(aminomethyl)-N-(pyridin-4-yl)benzamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the amide bond, a common and reliable bond formation strategy. This leads to two key precursors: 4-aminopyridine (B3432731) and a derivative of 4-(aminomethyl)benzoic acid.

A further disconnection of the 4-(aminomethyl)benzoic acid precursor at the benzylic C-N bond reveals 4-cyanobenzoic acid or a related derivative as a plausible starting material. The aminomethyl group can be introduced through the reduction of a nitrile or a nitro group. However, to avoid unwanted reactions during the amide bond formation, the amino group of the 4-(aminomethyl)benzoic acid moiety must be protected. This leads to the identification of a protected form, such as N-Boc-4-(aminomethyl)benzoic acid, as a key intermediate.

Key Precursors Identified:

| Precursor Name | Chemical Structure | Rationale for Selection |

| 4-Aminopyridine | Pyridin-4-amine | Provides the pyridin-4-yl-amino moiety of the target molecule. |

| 4-Cyanobenzoic acid | 4-cyanobenzoic acid | A readily available starting material for the synthesis of the 4-(aminomethyl)benzoic acid portion. |

| N-Boc-4-(aminomethyl)benzoic acid | 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | A key intermediate where the aminomethyl group is protected to prevent side reactions during amidation. |

Established Synthetic Routes for the Benzamide (B126) Core Formation

The formation of the benzamide core is a critical step in the synthesis of this compound. This typically involves the coupling of a carboxylic acid derivative with an amine.

The most direct method for forming the amide bond is the reaction between a carboxylic acid and an amine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride.

One common approach involves the conversion of the protected N-Boc-4-(aminomethyl)benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-aminopyridine in the presence of a base to yield the protected intermediate, N-Boc-4-(aminomethyl)-N-(pyridin-4-yl)benzamide. researchgate.net The final step is the deprotection of the Boc group under acidic conditions to afford the target compound.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or others can be used to directly couple N-Boc-4-(aminomethyl)benzoic acid with 4-aminopyridine. These methods are often milder and can prevent the formation of side products.

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group and prevent it from interfering with a desired chemical transformation. organic-chemistry.orgjocpr.com In the synthesis of this compound, the primary amine of the 4-(aminomethyl)benzoic acid moiety must be protected.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions. rochester.edu Other suitable protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wikipedia.org

The pyridine (B92270) nitrogen is generally not nucleophilic enough to interfere with standard amidation reactions. However, under very harsh or strongly acidic conditions, protonation or reaction at the pyridine nitrogen could occur. In such cases, the pyridine nitrogen could be temporarily protected as an N-oxide, although this is often not necessary for typical amide bond forming reactions.

Common Protecting Groups for Amines:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (Base) |

Derivatization Strategies for Structural Elaboration

To explore the structure-activity relationship of this compound, derivatives can be synthesized by modifying different parts of the molecule.

Modifications to the pyridinyl moiety are typically introduced at the stage of the 4-aminopyridine precursor. A variety of substituted 4-aminopyridines are commercially available or can be synthesized. For example, methyl or halogen-substituted 4-aminopyridines can be used in the amidation reaction to generate derivatives with substituents on the pyridine ring. mdpi.com This allows for the exploration of how electronic and steric factors on the pyridine ring affect the properties of the final compound. nih.gov

The aminomethyl side chain offers a versatile handle for further functionalization after the deprotection of the Boc group. The resulting primary amine can undergo a wide range of reactions. researchgate.net

Acylation: The amine can be acylated with various acyl chlorides or anhydrides to introduce different amide functionalities.

Alkylation: The amine can be alkylated using alkyl halides to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonamides.

Urea and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

These derivatization strategies allow for the systematic modification of the this compound scaffold to optimize its biological activity or other chemical properties. nih.gov

Substitutions on the Benzene (B151609) Ring

Modifications to the benzene ring of the this compound scaffold are a key strategy for developing new analogues. These substitutions can significantly influence the molecule's biological activity and physicochemical properties.

A common approach begins with a substituted benzoic acid precursor. For instance, the synthesis of various N-substituted benzamide derivatives often starts with 4-nitrobenzoic acid. researchgate.net The nitro group, an electron-withdrawing substituent, is introduced onto the benzene ring and can later be reduced to an amino group using methods like Pd/C-catalyzed hydrogenation. researchgate.net This amino group can then be further modified.

Another strategy involves direct substitution onto the benzamide ring structure. Halogenation, particularly chlorination, is a documented modification. For example, in the synthesis of related benzamide structures, a chlorine atom has been introduced at the 2-position of the benzene ring. mdpi.com Such substitutions can alter the electronic nature of the ring and provide handles for further chemical transformations. Research into the structure-activity relationships of some benzamide derivatives has indicated that the presence of a chlorine atom or a nitro group on the benzene ring can influence their biological efficacy, in some cases leading to decreased anti-proliferative activity. nih.gov

The synthesis of complex derivatives often involves coupling substituted anilines with a modified benzoic acid core. This allows for the introduction of a wide variety of substituents on what will become the N-phenyl portion of the final molecule, although this is distinct from direct substitution on the benzamide's own benzene ring. psu.edu A catalyst-free method has been developed for synthesizing 4-substituted pyridine benzamide compounds by reacting various aldehydes with aminopyridines in the presence of hydrogen peroxide as an oxidant. researchgate.net

Below is a table summarizing examples of substitutions that have been incorporated onto the benzene ring of benzamide analogues.

| Precursor/Intermediate | Substituent | Position on Benzene Ring | Synthetic Utility |

| 4-Nitrobenzoic acid | Nitro (-NO2) | 4 | Precursor to the 4-amino group |

| 2-chlorobenzoic acid derivative | Chloro (-Cl) | 2 | Modification of electronic properties |

| 4-nitrobenzoyl chloride | Nitro (-NO2) | 4 | Intermediate for amide bond formation |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its analogues to reduce environmental impact and improve safety. unibo.it

Catalyst-Free and Reusable Catalyst Systems: A significant advancement is the development of catalyst-free synthetic methods. One such method synthesizes substituted pyridine benzamides from aldehydes and aminopyridines using only hydrogen peroxide as an oxidant and ethanol (B145695) as a solvent, avoiding the need for metal catalysts. researchgate.net This approach is economical, environmentally friendly, and simplifies the purification process. researchgate.net

Where catalysts are necessary, the focus has shifted to reusable and eco-friendly options. For the synthesis of related pyridine derivatives, activated fly ash has been employed as an efficient and reusable heterogeneous catalyst. bhu.ac.in Similarly, bimetallic metal-organic frameworks (MOFs), such as Fe2Ni-BDC, have been used as productive and recyclable catalysts for amidation reactions to produce N-(pyridin-2-yl)-benzamides. mdpi.com

Eco-Friendly Solvents and Reaction Conditions: The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile and toxic. Researchers have explored greener alternatives like glycerol (B35011), which has been used as a medium for the one-pot, three-component synthesis of benzamide derivatives. researchgate.net Reactions in glycerol can be efficient, require simple work-up, and often result in excellent yields. researchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the production of pyridine derivatives. nih.gov This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Use of Less Hazardous Reagents: Replacing toxic and hazardous reagents is a core principle of green chemistry. In the synthesis of benzamide analogues that require a cyanation step, highly toxic reagents like NaCN or KCN are often used. A greener alternative that has been successfully implemented is the use of CuCN, which has a lower toxicity profile, as the cyanidation reagent. mdpi.com This substitution reduces experimental risks and environmental harm. mdpi.com

The table below highlights several green chemistry approaches used in the synthesis of benzamide and pyridine analogues.

| Green Chemistry Principle | Application in Synthesis | Example | Benefits |

| Use of Reusable Catalysts | Amidation and cyclization reactions | Activated Fly Ash, Fe2Ni-BDC MOF bhu.ac.inmdpi.com | Reduced waste, catalyst can be recovered and reused |

| Catalyst-Free Reactions | Amide bond formation | H2O2 as an oxidant in ethanol researchgate.net | Avoids heavy metal contamination, simplifies purification |

| Use of Green Solvents | Condensation reactions | Glycerol researchgate.net | Non-toxic, biodegradable, high yields |

| Alternative Energy Sources | Multicomponent reactions | Microwave irradiation nih.gov | Faster reactions, reduced energy use, higher efficiency |

| Safer Reagents | Cyanation of the benzene ring | Use of CuCN instead of NaCN/KCN mdpi.com | Reduced toxicity and environmental risk |

Structure Activity Relationship Sar Investigations of 4 Aminomethyl N Pyridin 4 Yl Benzamide Analogues

Systematic Exploration of Substituent Effects on Biological Potency

Systematic modifications of the 4-(aminomethyl)-N-(pyridin-4-yl)benzamide scaffold have been undertaken to probe the effects of various substituents on biological potency. Studies on related 4-(aminomethyl)benzamide (B1271630) derivatives as viral entry inhibitors have provided valuable insights into how different chemical groups impact activity. The core structure can be divided into three main regions for modification: the N-aryl group (in this case, pyridin-4-yl), the central benzamide (B126) core, and the aminomethyl moiety.

Alterations in these regions have demonstrated that even minor changes can lead to significant shifts in biological activity. For instance, in a series of 4-(aminomethyl)benzamide-based inhibitors of Ebola and Marburg virus entry, modifications to the amide, aromatic, and tertiary amine regions were explored to enhance potency and selectivity. nih.gov

The following interactive data table summarizes the effects of various substituents on the biological potency of 4-(aminomethyl)benzamide analogues, drawing from studies on related compounds.

Positional and Electronic Effects of Functional Groups on Target Affinity

The spatial arrangement and electronic properties of functional groups on the this compound scaffold are critical determinants of its interaction with biological targets.

Studies on related scaffolds, such as pyridylpiperazines, have shown that the placement of the pyridine (B92270) nitrogen can dictate receptor selectivity. For example, (2-pyridyl)piperazines tend to favor σ2 receptors, whereas (3-pyridyl) and (4-pyridyl)piperazines show a preference for σ1 receptors. nih.gov This suggests that the position of the nitrogen atom alters the molecule's ability to engage with specific amino acid residues within a binding pocket.

In the context of this compound, the nitrogen at the 4-position is poised to act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. A comparative study on Schiff bases containing a pyridine moiety demonstrated that a pyridyl nitrogen at the 4-position led to effective inhibition of S. aureus, while a nitrogen at the 3-position was more effective against E. coli. nih.gov This highlights the differential effects of the nitrogen's position on activity against different biological targets.

The following interactive data table illustrates the influence of the pyridine nitrogen position on the biological activity of related pyridine-containing compounds.

The aminomethyl group serves as a flexible linker and its modification can significantly impact the efficacy of this compound analogues. Branching or substitution on this linker can alter the molecule's conformation, flexibility, and ability to interact with the target.

In studies of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, the 4-(aminomethyl)benzamide fragment was utilized as a flexible linker to optimize the molecule's geometry for binding to the active site. nih.gov This flexibility can be crucial for avoiding steric clashes and achieving optimal interactions within the binding pocket.

Substituents on the amine can also play a significant role. For instance, in a series of 4-(aminomethyl)benzamides designed as viral entry inhibitors, various N-substituents were explored. nih.gov The nature of these substituents, ranging from small alkyl groups to larger cyclic moieties, was found to be a key determinant of antiviral potency.

Substitutions on the central benzene (B151609) ring of the this compound scaffold can modulate its pharmacological profile by altering its electronic properties, lipophilicity, and metabolic stability.

In a study of 4-aminopyridine (B3432731) benzamide derivatives as TYK2 inhibitors, substitutions on the benzene ring were crucial for improving potency and selectivity. nih.gov For example, the introduction of dichloro and cyano groups on the phenyl ring led to enhanced TYK2 potency. nih.gov

The following interactive data table summarizes the impact of various benzene ring substitutions on the pharmacological profile of related benzamide analogues.

Stereochemical Aspects and Chiral Recognition in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For analogues of this compound, the introduction of chiral centers or the presence of atropisomerism can lead to significant differences in biological activity between stereoisomers.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a phenomenon observed in many pharmaceutically relevant scaffolds, including N-aryl benzamides. The restricted rotation around the C(aryl)-C(O) or N-C(aryl) bond can lead to stable, non-interconverting enantiomers or diastereomers. These atropisomers can exhibit distinct pharmacological profiles due to their different three-dimensional arrangements, which can lead to differential binding affinities for their biological targets.

While specific studies on the stereochemical aspects of this compound are not widely available, the principles of chiral recognition are well-established. The differential binding of enantiomers to a chiral receptor is a fundamental concept in pharmacology. The distinct spatial arrangement of substituents in each enantiomer can lead to one isomer having a much higher affinity for the target than the other.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for the this compound scaffold can be proposed based on the key structural features known to be important for biological activity in related compounds. This model typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on studies of related kinase inhibitors and other benzamide derivatives, the key pharmacophoric elements for the this compound scaffold can be identified as:

A hydrogen bond acceptor: The pyridine nitrogen at the 4-position is a critical hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group is a key hydrogen bond donor.

An aromatic ring system: The central benzene ring and the pyridine ring provide opportunities for π-π stacking and hydrophobic interactions with the target.

A flexible linker: The aminomethyl group provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

A basic nitrogen: The terminal amine in the aminomethyl group can be protonated at physiological pH, providing a potential site for ionic interactions.

These pharmacophoric features are essential for the molecule's ability to bind to its biological target and elicit a pharmacological response.

Computational and Theoretical Studies on 4 Aminomethyl N Pyridin 4 Yl Benzamide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on benzamide (B126) derivatives, including those structurally related to 4-(aminomethyl)-N-(pyridin-4-yl)benzamide, have revealed critical interactions within the binding sites of various protein kinases. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as Rho-associated kinase-1 (ROCK1) inhibitors, docking analyses have identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The pyridinylbenzamide scaffold consistently orients itself within the ATP-binding pocket, with the pyridine (B92270) and benzamide moieties forming crucial hydrogen bonds with hinge region residues of the kinase. peerj.com For example, in the docking of a co-crystallized inhibitor, N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, with ROCK1, specific polar and hydrophobic interactions were observed that are critical for its inhibitory activity. peerj.comnih.gov

Similarly, in the context of Bcr-Abl kinase inhibitors, the 4-(aminomethyl)benzamide (B1271630) fragment has been utilized as a flexible linker. nih.gov Molecular modeling of these derivatives showed that this linker allows the molecule to adopt a favorable geometry, enabling it to bind effectively to the active site, even in the presence of mutations like T315I that confer drug resistance. nih.gov The aminomethyl group and the benzamide nitrogen can act as hydrogen bond donors and acceptors, respectively, forming a network of interactions with the protein backbone and side chains. Hydrophobic contacts are also crucial, with the phenyl and pyridyl rings often engaging in pi-pi stacking or van der Waals interactions with hydrophobic residues in the binding pocket. nih.gov

Table 1: Key Interactions of Benzamide Derivatives in Protein Kinase Binding Sites

| Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide based | ROCK1 | M156, K105, R84, F87 | Hydrogen bonds, Hydrophobic interactions |

| 4-(Arylaminomethyl)benzamide | Bcr-Abl (T315I mutant) | Not specified | Favorable geometry to bypass bulky residues |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | Not specified | Hydrophobic interactions |

The conformational flexibility of ligands is a critical determinant of their binding affinity. The 4-(aminomethyl)benzamide scaffold possesses several rotatable bonds, allowing it to adopt various conformations to fit optimally within a binding site. nih.gov Computational studies have shown that the flexible linker in these molecules can help to avoid steric clashes with bulky amino acid residues, such as the isoleucine at position 315 in the Bcr-Abl T315I mutant. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the exploration of the conformational landscape over time. For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1, MD simulations have been employed to validate the docking poses and to analyze the stability of the interactions. nih.govnih.gov These simulations, often run for nanoseconds, can reveal fluctuations in the ligand's position and the persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies. semanticscholar.org

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and can provide insights into the conformational changes the protein may undergo upon ligand binding. Such studies have been crucial in confirming the stability of newly designed benzamide derivatives in the binding pocket of their target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.com For series of benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

In a study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, CoMFA and CoMSIA models were developed that showed good predictive power. nih.gov These models generate contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. For example, the models might indicate that adding a bulky, hydrophobic group at a certain position would be favorable for activity, while a polar group would be detrimental. These insights are invaluable for guiding the design of new, more potent inhibitors. nih.govnih.gov The statistical robustness of these models is typically validated through cross-validation and by predicting the activity of a test set of compounds not used in model generation. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR Study on N-ethyl-4-(pyridin-4-yl)benzamide Derivatives as ROCK1 Inhibitors nih.gov

| Model | q² (cross-validated correlation coefficient) | r² (non-cross-validated correlation coefficient) | ONC (Optimum Number of Components) | r²_pred (external validation) |

|---|---|---|---|---|

| CoMFA | 0.774 | 0.965 | 6 | 0.703 |

| CoMSIA | 0.676 | 0.949 | 6 | 0.548 |

In Silico High-Throughput Virtual Screening for Lead Identification and Optimization

High-throughput virtual screening (HTVS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, can significantly accelerate the early stages of drug discovery. researchgate.net

While specific HTVS studies focused solely on this compound are not detailed in the available literature, the general principles have been applied to broader classes of benzamide derivatives. nih.gov The process typically involves creating a 3D model of the target protein and then computationally "docking" thousands or even millions of compounds from virtual libraries into the active site. The compounds are then ranked based on their predicted binding affinity or a scoring function that estimates the likelihood of binding. The top-ranked compounds are then selected for experimental testing. This in silico approach helps to prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govtandfonline.comnih.gov These methods can provide valuable information that complements the findings from molecular mechanics-based simulations like docking and MD.

For molecules with structures related to this compound, DFT calculations have been used to determine properties such as the distribution of electron density (molecular electrostatic potential), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and bond orders. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. tandfonline.com The molecular electrostatic potential map can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its potential to form hydrogen bonds and other electrostatic interactions with a protein target. researchgate.net These quantum mechanical insights can aid in understanding the intrinsic properties of the ligand that contribute to its biological activity. tandfonline.com

Advanced Analytical Characterization Techniques in the Research of 4 Aminomethyl N Pyridin 4 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR: In a ¹H NMR spectrum of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide, distinct signals are expected for each unique proton environment. The protons on the pyridine (B92270) ring and the benzamide (B126) ring would appear in the aromatic region (typically 7.0-9.0 ppm). The aminomethyl (-CH₂NH₂) group's methylene (B1212753) protons would likely produce a singlet further upfield, while the amine protons themselves can be broad and their position variable.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. Key signals would include the carbonyl carbon of the amide (around 165 ppm), and various signals for the aromatic carbons of the two rings. rsc.org The carbon of the aminomethyl group would be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | Variable, broad singlet | - |

| Pyridine C-H (ortho to N) | ~8.5 | ~150 |

| Pyridine C-H (meta to N) | ~7.7 | ~114 |

| Benzamide C-H (ortho to C=O) | ~7.9 | ~129 |

| Benzamide C-H (meta to C=O) | ~7.4 | ~128 |

| Methylene (-CH₂-) | ~3.9 | ~45 |

| Amine (-NH₂) | Variable, broad singlet | - |

| Amide Carbonyl (C=O) | - | ~166 |

| Benzamide C (ipso to C=O) | - | ~134 |

| Benzamide C (ipso to CH₂) | - | ~145 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ES+)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the determination of its molecular mass.

For this compound (molecular formula C₁₃H₁₃N₃O), the monoisotopic mass is 227.1059 Da. In positive ion mode (ES+), the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Other common adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu High-resolution mass spectrometry (HR-MS) can confirm the elemental composition by measuring the mass with very high accuracy.

Predicted Mass Spectrometry Adducts for C₁₃H₁₃N₃O

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 228.11315 |

| [M+Na]⁺ | 250.09509 |

| [M+K]⁺ | 266.06903 |

| [M+NH₄]⁺ | 245.13969 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

The IR spectrum of this compound would display several key absorption bands confirming its structure. The presence of the amide group is typically confirmed by a strong C=O stretching vibration and an N-H stretching vibration. The primary amine and aromatic rings also have characteristic absorption peaks. mdpi.commdpi.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 (two bands, may overlap with amide N-H) |

| Amide (N-H) | Stretch | 3100-3500 (moderate, broad) |

| Aromatic (C-H) | Stretch | 3000-3100 (multiple weak bands) |

| Amide (C=O) | Stretch (Amide I band) | 1630-1680 (strong) |

| Aromatic (C=C) | Stretch | 1450-1600 (multiple bands) |

| Amide (N-H) | Bend (Amide II band) | 1510-1570 (moderate) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical development and quality control to assess the purity of a synthesized compound and to isolate it from reaction byproducts or starting materials.

For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak at a characteristic retention time. This technique is crucial for ensuring that a sample is of sufficient purity for further biological or material testing. dcu.ie

X-ray Crystallography of Co-Crystallized Ligand-Protein Complexes for Atomic-Level Interaction Analysis

X-ray crystallography is a technique that provides a detailed three-dimensional structure of a molecule, including the precise arrangement of its atoms in space. When a ligand like this compound is co-crystallized with its biological target (e.g., a protein or enzyme), this technique can reveal the atomic-level details of their interaction. nih.govspringernature.com

This analysis is fundamental to structure-based drug design. For instance, a computational modeling study on the closely related N-ethyl-4-(pyridin-4-yl)benzamide series identified key interactions within the active site of the ROCK1 protein kinase. nih.gov One compound from this series was co-crystallized with ROCK1, and the X-ray structure revealed crucial hydrogen bond interactions with the hinge region of the kinase (methionine 156) and the catalytic lysine (B10760008) (K105). nih.gov

By applying this technique to this compound, researchers could similarly:

Visualize the precise binding orientation of the compound in the active site.

Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the complex.

Understand how the compound induces or adapts to the protein's conformation.

Emerging Research Frontiers and Future Directions for 4 Aminomethyl N Pyridin 4 Yl Benzamide Scaffolds

Exploration of Novel Therapeutic Applications and Target Validation

The inherent structural features of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide and its analogues make them amenable to targeting a variety of biological macromolecules. While initially explored for specific indications, researchers are now validating new therapeutic targets and exploring novel applications for this scaffold.

One promising area of investigation is in the treatment of neurodegenerative diseases like Alzheimer's disease. The complex nature of such diseases often requires multi-targeted therapeutic approaches. Benzamide (B126) derivatives are being designed and synthesized as potential multi-target-directed ligands. For instance, novel benzamides have been developed as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov This dual-inhibition strategy represents a significant advancement over single-target therapies.

Beyond neurodegenerative disorders, the 4-(aminomethyl)benzamide (B1271630) scaffold has been identified as a potent inhibitor of viral entry. Specifically, derivatives of this scaffold have shown remarkable potency against Ebola and Marburg viruses, highlighting their potential as broad-spectrum anti-filoviral agents. Further optimization of these compounds could lead to the development of much-needed therapeutics for these highly pathogenic viruses.

In the realm of oncology, benzamide derivatives are being explored as potent and orally active tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov By inhibiting tubulin polymerization, these compounds can induce mitotic blockade and apoptosis in cancer cells. nih.gov Optimization of this class of benzamides has led to the identification of candidates with favorable pharmacokinetic profiles and significant in vivo antitumor efficacy, including activity against drug-resistant cancer models. nih.gov Furthermore, related 4-aminopyridine (B3432731) benzamide scaffolds are being optimized as selective TYK2 inhibitors for potential use in immunology and oncology. nih.gov

The table below summarizes some of the emerging therapeutic applications and validated targets for this compound analogues.

| Therapeutic Area | Target(s) | Potential Indication(s) |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease |

| Infectious Diseases | Viral Glycoproteins | Ebola Virus Disease, Marburg Virus Disease |

| Oncology | Tubulin (Colchicine Binding Site), TYK2 Kinase | Various Cancers, Inflammatory Disorders |

Development of Advanced Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

The successful translation of promising this compound-based drug candidates from the laboratory to the clinic hinges on the development of efficient and scalable synthetic methods. Current research is focused on optimizing reaction conditions and exploring novel synthetic routes to facilitate large-scale production. For instance, a scalable and facile process has been established for the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related Rho kinase inhibitor, which could be adapted for the production of other pyridin-4-yl-amides. researchgate.net This process focuses on high yield and purity, making it suitable for industrial applications. researchgate.net

In addition to scalable synthesis, diversity-oriented synthesis (DOS) is a powerful strategy for generating large and structurally diverse libraries of benzamide analogues. scispace.comnih.gov DOS allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. scispace.com The build/couple/pair (B/C/P) strategy is a commonly employed approach in DOS, enabling the creation of diverse molecular scaffolds from a set of common building blocks. scispace.com By applying DOS principles, researchers can efficiently generate a wide range of this compound derivatives for high-throughput screening and lead optimization. targetmol.com

Key features of advanced synthetic strategies for this scaffold are outlined below:

| Strategy | Objective | Key Features |

| Scalable Synthesis | Enable large-scale production for clinical trials and commercialization. | High-yielding reactions, use of readily available starting materials, simplified purification procedures, and robust and reproducible processes. researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Generate structurally diverse compound libraries for screening and SAR studies. | Utilization of common building blocks, divergent reaction pathways, and efficient library construction. scispace.comnih.gov |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Benzamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the de novo design and optimization of this compound derivatives holds immense promise. nih.govsensusimpact.com These computational tools can significantly accelerate the drug development process by predicting the biological activity and physicochemical properties of novel compounds, thereby reducing the need for extensive and costly experimental screening. nih.govbenevolent.com

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. nih.govarxiv.org These models can explore vast regions of chemical space to identify novel benzamide analogues with potentially improved efficacy and safety profiles. arxiv.org

Furthermore, ML algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of newly designed compounds. ucla.edu Reinforcement learning, a type of ML, can be used to optimize chemical reactions, leading to the discovery of more efficient and general synthetic routes. chemrxiv.org By integrating AI and ML into the drug discovery pipeline, researchers can streamline the design-make-test-analyze cycle for this compound derivatives.

The table below highlights the key applications of AI and ML in the development of benzamide derivatives.

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. nih.govarxiv.org | Accelerated discovery of novel drug candidates with improved efficacy and safety. nih.gov |

| Property Prediction | QSAR models predict the biological activity and physicochemical properties of compounds. ucla.edu | Reduced reliance on extensive experimental screening and more efficient lead optimization. |

| Reaction Optimization | Reinforcement learning algorithms identify optimal conditions for chemical synthesis. chemrxiv.org | Discovery of more efficient, scalable, and general synthetic routes. rsc.org |

Investigating Polypharmacology and Multi-Targeting Approaches with this compound Analogues

The "one drug, one target" paradigm has traditionally dominated drug discovery. However, for complex multifactorial diseases, a polypharmacological approach, where a single drug modulates multiple targets, can be more effective. The this compound scaffold is well-suited for the development of multi-targeting agents due to its ability to interact with various biological targets.

As mentioned earlier, in the context of Alzheimer's disease, benzamide derivatives are being developed as dual inhibitors of AChE and BACE1. nih.gov This multi-target approach aims to simultaneously address different aspects of the disease pathology, potentially leading to improved therapeutic outcomes compared to single-target drugs.

Design of Targeted Delivery Systems for Enhanced Efficacy and Specificity

While the intrinsic properties of a drug molecule are crucial, its effective delivery to the site of action is equally important for therapeutic success. Targeted delivery systems aim to increase the concentration of a drug at the desired site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. For this compound analogues, particularly those developed as kinase inhibitors for cancer therapy, targeted delivery is a key area of research. mdpi.comnih.gov

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach for the targeted delivery of benzamide derivatives. mdpi.comthe-hospitalist.org These nanoparticles can encapsulate the drug, protecting it from degradation and premature clearance from the body. mdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells, leading to targeted drug accumulation in the tumor. nih.gov

For instance, liposomal formulations have been successfully used to deliver a variety of drugs, and proliposomal formulations are being developed to improve the oral bioavailability of poorly water-soluble compounds. nih.govresearchgate.net Nanoparticle delivery of kinase inhibitors has been shown to increase their safety and efficacy in preclinical models. the-hospitalist.org The development of such targeted delivery systems for this compound-based drugs could significantly improve their therapeutic index and clinical utility.

The following table summarizes different targeted delivery systems and their potential application for benzamide derivatives.

| Delivery System | Description | Potential Advantages for Benzamide Derivatives |

| Liposomes | Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com | Improved solubility, protection from degradation, and potential for targeted delivery. mdpi.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers that can encapsulate or adsorb drugs. mdpi.comthe-hospitalist.org | Controlled drug release, enhanced stability, and surface functionalization for active targeting. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 4-(aminomethyl)-N-(pyridin-4-yl)benzamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step reactions, starting with coupling a pyridine derivative to a benzamide precursor. Key steps include:

- Amidation : Use of 4-(trifluoromethyl)benzoyl chloride with a pyridinylamine derivative in dimethyl sulfoxide (DMSO) and triethylamine (Et₃N) as a base .

- Coupling reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids, achieving yields up to 83% .

- Purification : Precipitation with isopropyl alcohol (IPA)/water mixtures and filtration for isolation .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity.

- Catalyst use : EDC/HOBt systems reduce side reactions.

- Temperature control : Room temperature (20°C) minimizes decomposition .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks at δ 8.5–7.2 ppm confirm aromatic protons, while δ 4.3–3.8 ppm corresponds to the aminomethyl (–CH₂NH₂) group .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N–H) .

- Elemental analysis : Matches calculated C, H, N percentages with experimental values .

- Mass spectrometry : Molecular ion peak at m/z 267.1 (M+H⁺) .

Advanced Research Questions

Q. What computational strategies are employed to design and optimize derivatives of this compound as kinase inhibitors?

- Molecular docking : Identifies binding poses in ROCK1 and tyrosine kinase active sites, highlighting interactions with hinge regions (e.g., hydrogen bonds with pyridinyl N) .

- 3D-QSAR (CoMFA/CoMSIA) : Models predict substituent effects; electron-withdrawing groups (e.g., –CF₃) enhance inhibitory activity .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns, validating key residues (e.g., Met155 in ROCK1) .

Q. How do structural modifications at the aminomethyl or pyridinyl positions affect inhibitory activity against HDACs or tyrosine kinases?

- Aminomethyl group :

- Pyridinyl group :

– 4-Pyridinyl vs. 3-pyridinyl: 4-substitution improves π-stacking with kinase ATP-binding sites (e.g., EGFR), boosting IC₅₀ values by 10-fold .

– Methylation at the pyridine N enhances metabolic stability but reduces solubility .

Case study : Analogues with –CF₃ at the benzamide moiety show >90% EGFR inhibition at 10 nM .

Q. What experimental approaches resolve contradictions in reported biochemical data across receptor assays?

- Assay standardization :

- Orthogonal validation :

– Compare radioligand binding (e.g., [³⁵S]GTPγS for 5-HT1B) with functional assays (cAMP inhibition) .

– Surface plasmon resonance (SPR) validates binding kinetics (e.g., K_D = 12 nM for ROCK1) . - Data normalization :

– Express activity relative to positive controls (e.g., SAHA for HDACs) to account for inter-lab variability .

Example : Discrepancies in 5-HT1D receptor affinity were resolved by controlling for intracellular GTP levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.